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Introduction

Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or
tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects.
This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles
composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-
3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a key
reagent in the preparation of stable immunoliposomes. The maleimide group reacts specifically
with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond.
This document provides detailed protocols for the preparation and characterization of
immunoliposomes using 18:1 MPB PE.

Data Presentation

The following tables summarize typical quantitative data for immunoliposomes prepared with
maleimide-functionalized lipids. While specific data for 18:1 MPB PE is limited in published
literature, the provided data from similar systems offer a valuable reference.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation
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Mean Diameter Polydispersity Zeta Potential

Formulation Reference
(nm) Index (PDI) (mV)
Plain Liposomes
153.72 +6.21 0.18+0.01 -18.46+1.0 [1]
(DOPC/Chol)
Cationic
Liposomes + (Varies with
~100 <0.2 [2]
(DSPC/Chol/DO DOTAP %)
TAP)
Anionic
Liposomes
~100 <0.2 -36 (at pH 5.8) [2]
(DSPC/Chol/DO
PS)
Immunoliposome ]
Increase of 10- o Shift towards
s (Post- Slight increase [3]
20 nm neutral

conjugation)

Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-
distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane;
DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as
a baseline.

Table 2: Antibody Conjugation Efficiency

Liposome Antibody/Liga Thiolation Conjugation
. . Reference

Composition nd Reagent Efficiency (%)
DOPC/Chol/DOP Thiol-modified

DNA ~25 [4]
G/MPB-PE DNA
DSPC/Chol/MPB ~50-70 (depends

Human 1gG SPDP
-DSPE on PEG%)
DSPE-PEG2000- Anti-CD44 Thiolated

795129

Mal Antibody Antibody
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Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-
maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-
PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene
glycol)-2000].

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized
Liposomes

This protocol describes the preparation of unilamellar liposomes containing 18:1 MPB PE
using the thin-film hydration and extrusion method.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

e Cholesterol

» 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-
maleimidophenyl)butyramide])

e Chloroform

o HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

¢ Round-bottom flask

 Rotary evaporator

o Water bath

e Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

e Lipid Film Formation:
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1. In a round-bottom flask, dissolve DOPC, cholesterol, and 18:1 MPB PE in chloroform at a
desired molar ratio (e.g., DOPC:Cholesterol:18:1 MPB PE at 55:40:5 mol%).

2. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced
pressure at a temperature above the lipid phase transition temperature (for DOPC, this is
below room temperature).

3. Continue evaporation for at least 1 hour after the film appears dry to ensure complete
removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

e Hydration:

1. Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating
it. The final lipid concentration is typically between 10-20 mg/mL.

2. Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to
allow for complete hydration of the lipid film, resulting in the formation of multilamellar
vesicles (MLVs).

e Extrusion:
1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

2. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size
(e.g., 100 nm).

3. Transfer the MLV suspension to the extruder and pass it through the membrane 11-21
times. This process should be performed at a temperature above the lipid phase transition
temperature.

4. The resulting suspension contains unilamellar liposomes (LUVS) ready for antibody
conjugation.

Protocol 2: Antibody Thiolation

This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using
N-succinimidyl S-acetylthiopropionate (SATA).
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Materials:

Antibody solution (e.g., IgG in PBS)

e SATA solution (in DMSO)

o Hydroxylamine solution

e Desalting column (e.g., Sephadex G-25)

e Phosphate buffered saline (PBS; pH 7.4)

o Reaction buffer (e.g., PBS with EDTA)

Procedure:

e SATA Reaction:

1. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

2. Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1
hour at room temperature with gentle stirring.

o Purification:

1. Remove excess, unreacted SATA by passing the reaction mixture through a desalting
column equilibrated with PBS.

o Deacetylation:

1. To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of
0.5 M.

2. Incubate for 2 hours at room temperature to remove the acetyl protecting group and
generate the free sulfhydryl group.

¢ Final Purification:
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1. Remove excess hydroxylamine by passing the thiolated antibody solution through a
desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g.,
HBS, pH 7.4).

2. The purified thiolated antibody is now ready for conjugation to the maleimide-
functionalized liposomes. It is recommended to use the thiolated antibody immediately to

prevent the formation of disulfide bonds.

Protocol 3: Conjugation of Thiolated Antibody to
Maleimide-Liposomes

This protocol describes the covalent coupling of the thiolated antibody to the maleimide-

functionalized liposomes.
Materials:

Maleimide-functionalized liposome suspension (from Protocol 1)

Thiolated antibody solution (from Protocol 2)

Coupling buffer (HBS, pH 7.4)

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:
o Conjugation Reaction:

1. Immediately mix the maleimide-functionalized liposomes with the freshly prepared
thiolated antibody in a molar ratio of approximately 100-150 pg of antibody per pmol of
total lipid.

2. Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature
with gentle, continuous mixing. The reaction should be carried out under a nitrogen or
argon atmosphere to prevent oxidation of the sulfhydryl groups.

e Quenching:
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1. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine
to a final concentration of 1 mM.

2. Incubate for 30 minutes at room temperature.

o Purification:

1. Separate the immunoliposomes from unconjugated antibody and other reactants using
size exclusion chromatography (SEC).

2. Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a
sterile, isotonic buffer (e.g., HBS or PBS).

3. Apply the reaction mixture to the column and collect fractions. The immunoliposomes will
elute in the void volume, while the smaller, unconjugated antibodies will be retained and
elute later.

4. Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein
content (e.g., by measuring absorbance at 280 nm or using a protein assay).

5. Pool the fractions containing the purified immunoliposomes.

Protocol 4: Characterization of Immunoliposomes

1. Particle Size and Zeta Potential Analysis:
e Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
e Procedure:

o Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10
mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]

o Transfer the diluted sample to a cuvette and place it in the DLS instrument.

o Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
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o For zeta potential, use a folded capillary cell and perform the measurement using the ELS
mode of the instrument.[2][3] The zeta potential provides an indication of the surface

charge and stability of the liposomes.
2. Determination of Antibody Conjugation Efficiency:
e Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.
e Procedure:
o Prepare a standard curve using a known concentration of the antibody.

o Take a known amount of the immunoliposome suspension and disrupt the liposomes using
a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.

o Perform the Micro-BCA assay on the disrupted immunoliposome sample and the
standards according to the manufacturer's instructions.

o Measure the absorbance at 562 nm.

o Determine the protein concentration in the immunoliposome sample from the standard

curve.

o The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial
amount of antibody used) x 100%

Mandatory Visualization
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Caption: Experimental workflow for the preparation of immunoliposomes.
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Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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